(1S,2R,4S,5R)-1-Benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
CAS No.:
Cat. No.: VC13564046
Molecular Formula: C26H29ClN2O
Molecular Weight: 421.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H29ClN2O |
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Molecular Weight | 421.0 g/mol |
IUPAC Name | [(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride |
Standard InChI | InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26?,28+;/m0./s1 |
Standard InChI Key | FCHYSBWCOKEPNQ-BTVCRXPGSA-M |
Isomeric SMILES | C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
SMILES | C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
Canonical SMILES | C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol chloride . Its molecular formula is C₂₆H₂₉ClN₂O, with a molecular weight of 421.0 g/mol . The quinuclidine scaffold (1-azoniabicyclo[2.2.2]octane) is substituted at the C-1 position by a benzyl group, at C-2 by a hydroxymethylquinoline moiety, and at C-5 by a vinyl group, with chloride serving as the counterion.
Stereochemical Configuration
The compound’s stereodescriptors (1S,2R,4S,5R) indicate a specific three-dimensional arrangement critical to its reactivity. The quinuclidine ring adopts a rigid bicyclic structure, with the benzyl group occupying an axial position at C-1, while the hydroxymethylquinoline and vinyl groups reside at equatorial positions . This configuration is corroborated by the computed SMILES string:
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
.
Synonyms and Registry Numbers
Common synonyms include N-Benzylcinchoninium chloride and 69221-14-3 . The PubChem CID is 91809532, with the parent compound (excluding the chloride ion) assigned CID 91809533 .
Synthesis and Stereoselective Preparation
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Quinuclidine functionalization: Introduction of the vinyl group at C-5 via Grignard addition or allylation.
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Benzylation: Quaternization of the quinuclidine nitrogen with benzyl chloride.
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Quinoline incorporation: Stereoselective coupling of a hydroxymethylquinoline moiety at C-2.
A analogous method for C-9 functionalization of Cinchona alkaloids involves treating chlorodeoxyquinine with Grignard reagents under controlled conditions . For example, aryl Grignard reagents yield stereoselective products via coordination of magnesium to the quinuclidine nitrogen, directing nucleophilic attack .
Key Synthetic Challenges
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Stereochemical control: The (1S,2R,4S,5R) configuration necessitates chiral induction during quinuclidine ring formation.
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Quaternization efficiency: Benzylation of the tertiary amine requires precise stoichiometry to avoid di- or tri-substitution.
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Purification: Washing with ethyl acetate (EtOAc) and n-hexane removes residual reagents, as demonstrated in related quinuclidinium syntheses .
Reported Synthetic Protocols
While no direct synthesis of this compound is documented, analogous procedures provide insights:
Physicochemical Properties
Spectroscopic Data
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1H NMR (MeOH-d₄): Expected signals include δ 1.37–1.5 (m, quinuclidine CH₂), 4.13 (br s, CH-N), and aromatic protons at 7.23–8.03 ppm .
Solubility and Stability
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but forms stable solutions in methanol . The chloride counterion enhances water solubility compared to bromide analogs .
Hypothesized Applications
Asymmetric Catalysis
Quinuclidinium salts are widely employed as chiral phase-transfer catalysts. The quinoline moiety may facilitate π-π interactions with aromatic substrates, while the rigid bicyclic structure enforces stereoselectivity .
Medicinal Chemistry
Quinoline derivatives exhibit antimalarial and anticancer activities. The vinyl group could serve as a Michael acceptor for covalent target engagement, though specific biological data remain unpublished .
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